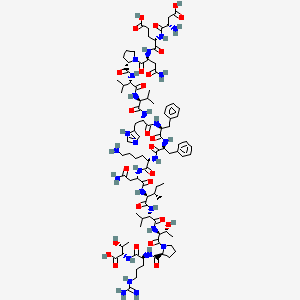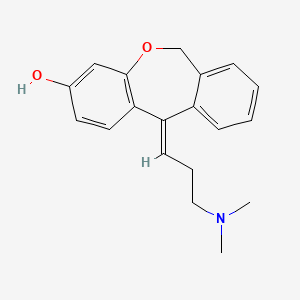
(5-Fluoro-6-methylpyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Fluoro-6-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.15 and is a liquid at room temperature . The compound is also known by its IUPAC name, (6-fluoro-5-methylpyridin-2-yl)methanol .
Molecular Structure Analysis
The InChI code for “(5-Fluoro-6-methylpyridin-2-yl)methanol” is 1S/C7H8FNO/c1-5-2-3-6(4-10)9-7(5)8/h2-3,10H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-Fluoro-6-methylpyridin-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 141.15 and a molecular formula of C7H8FNO .Wissenschaftliche Forschungsanwendungen
Neuroimaging in Alzheimer’s Research
This compound has been utilized in the development of novel positron emission tomography (PET) imaging tracers, such as JNJ-64326067 . These tracers are designed to bind to tau proteins, which are implicated in Alzheimer’s disease, allowing for the visualization and progression tracking of neurodegenerative diseases.
Metabolic Studies in Drug Development
The metabolism of related compounds has been studied in human liver cytosol, providing insights into the metabolic pathways and potential interactions with drugs . This is crucial for understanding the pharmacokinetics of new therapeutic agents.
Synthesis of Quinolinyl-Pyrazoles
Quinolinyl-pyrazoles, which have significant pharmacological potential, can be synthesized using derivatives of (5-Fluoro-6-methylpyridin-2-yl)methanol. These compounds have been explored for their efficacy against various health threats .
Chemical Reagent in Organic Synthesis
As a chemical reagent, this compound is used in organic synthesis, particularly in the formation of complex molecules for pharmaceutical applications. It serves as a building block in constructing larger, more complex chemical structures .
Enzyme Inhibition Studies
The compound’s interaction with enzymes, such as aldehyde oxidase, has been studied to understand its inhibitory effects. This is important for the design of enzyme inhibitors that can be used as therapeutic agents .
Autoradiography in Brain Tissue Analysis
Autoradiography experiments with related fluorinated compounds on human brain slices have been conducted to study the distribution and localization of drugs within the brain, which is vital for CNS-targeted therapies .
Receptor Profiling for Drug Discovery
The compound has been used in receptor profiling studies to determine its affinity and selectivity towards various biological targets. This information is essential for the rational design of drugs with specific therapeutic effects .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRQNSELBRUBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741829 |
Source


|
| Record name | (5-Fluoro-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1283717-69-0 |
Source


|
| Record name | (5-Fluoro-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride](/img/structure/B599085.png)





![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)



![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)


![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)